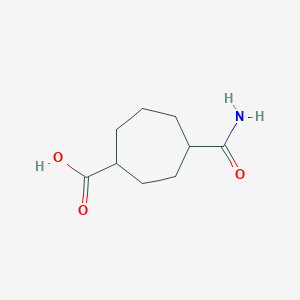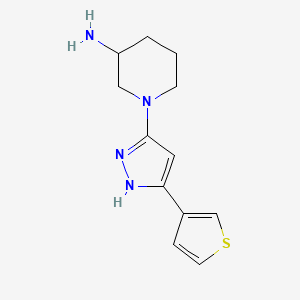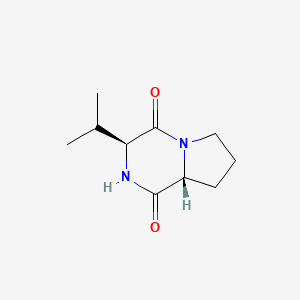
Cyclo(D-Pro-L-Val)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclo(D-Pro-L-Val) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide D-Pro-L-Val can be synthesized using standard peptide coupling reactions, such as the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS). The cyclization of the linear dipeptide to form the cyclic dipeptide can be achieved by heating the linear dipeptide in an appropriate solvent, such as acetic acid or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of Cyclo(D-Pro-L-Val) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method used for the industrial production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support and inducing cyclization under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(D-Pro-L-Val) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of diketopiperazine derivatives with oxidized side chains.
Reduction: Formation of reduced diketopiperazine derivatives.
Substitution: Formation of halogenated or other substituted diketopiperazine derivatives.
Aplicaciones Científicas De Investigación
Cyclo(D-Pro-L-Val) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Cyclo(D-Pro-L-Val) involves its interaction with specific molecular targets and pathways. In microbial systems, it can modulate quorum sensing by interacting with quorum-sensing receptors, leading to changes in gene expression and biofilm formation. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Cyclo(D-Pro-L-Val) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-Pro-L-Val): Similar structure but different stereochemistry.
Cyclo(D-Pro-L-Leu): Another cyclic dipeptide with similar biological activities but different amino acid composition.
Cyclo(L-Pro-L-Phe): Known for its role in microbial communication and quorum sensing.
These compounds share the diketopiperazine core structure but differ in their amino acid composition and stereochemistry, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(3S,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m1/s1 |
Clave InChI |
XLUAWXQORJEMBD-SFYZADRCSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
SMILES canónico |
CC(C)C1C(=O)N2CCCC2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


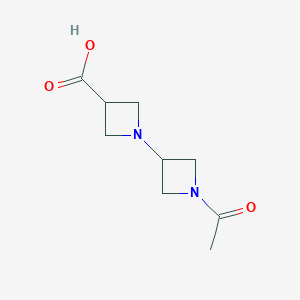
![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
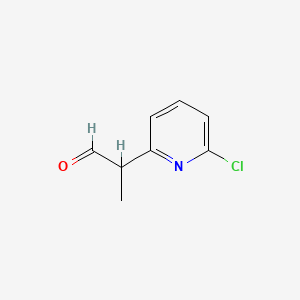
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
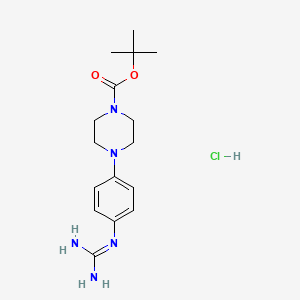
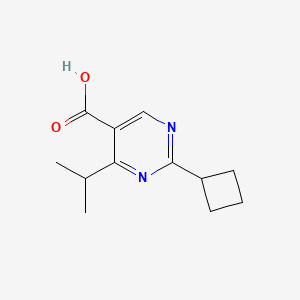
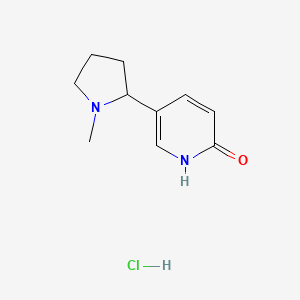
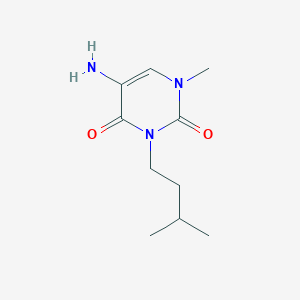
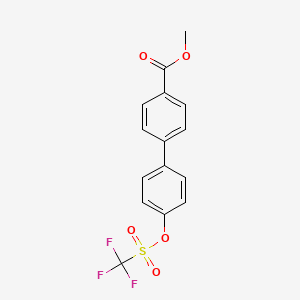
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
